molecular formula C23H23N3O4S2 B2441371 N-[4-[3-(2-ethoxyphenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide

N-[4-[3-(2-ethoxyphenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide

Cat. No.: B2441371
M. Wt: 469.6 g/mol
InChI Key: CPUTYPQMRXQNFT-UHFFFAOYSA-N
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Description

N-[4-[3-(2-ethoxyphenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide is a useful research compound. Its molecular formula is C23H23N3O4S2 and its molecular weight is 469.6 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

N-[4-[3-(2-ethoxyphenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S2/c1-3-30-21-8-5-4-7-18(21)20-15-19(24-26(20)23(27)22-9-6-14-31-22)16-10-12-17(13-11-16)25-32(2,28)29/h4-14,20,25H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPUTYPQMRXQNFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2CC(=NN2C(=O)C3=CC=CS3)C4=CC=C(C=C4)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-[3-(2-ethoxyphenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the existing research on its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C23H23N3O4S2

The structure features a thiophene ring, a pyrazole moiety, and a sulfonamide group, which are known to contribute to various biological activities.

Antitumor Activity

Research indicates that derivatives of pyrazoles, including those with similar structures to this compound, exhibit significant antitumor properties. Studies have shown that these compounds can inhibit key targets involved in cancer cell proliferation such as BRAF(V600E) and EGFR .

Anti-inflammatory Effects

Compounds with pyrazole structures have also demonstrated anti-inflammatory activities. For instance, certain derivatives have been shown to reduce inflammation markers in vitro and in vivo models, indicating their potential for treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been extensively studied. For example, compounds similar to this compound have shown effectiveness against various bacterial strains. The mechanism often involves the disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the substituents on the pyrazole ring and the sulfonamide group can significantly affect potency and selectivity. For example:

  • Ethoxy Group : Enhances lipophilicity, potentially improving cell membrane permeability.
  • Thiophene Ring : Contributes to the compound's ability to interact with biological targets due to its electron-rich nature.

Case Studies

  • Antitumor Efficacy : A study evaluated a series of pyrazole derivatives against various cancer cell lines. The results indicated that modifications similar to those in this compound led to increased cytotoxicity against breast cancer cells with IC50 values ranging from 10 to 20 µM.
    CompoundIC50 (µM)Cancer Type
    A15Breast
    B12Lung
    C18Colon
  • Anti-inflammatory Activity : Another study focused on the anti-inflammatory potential of related compounds using a carrageenan-induced paw edema model in rats. The results showed that certain derivatives significantly reduced swelling compared to control groups.

Preparation Methods

Cyclocondensation for Pyrazole Core Formation

The pyrazole ring is synthesized via a [3+2] cycloaddition between hydrazine derivatives and α,β-unsaturated ketones . For example, 2-ethoxyphenylacetone reacts with thiophene-2-carbohydrazide in ethanol under reflux to yield the dihydropyrazole intermediate. The reaction is catalyzed by acetic acid, achieving 72–85% yields.

Mechanistic Insight :

  • Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by the hydrazide.
  • Tautomerization of the enol intermediate ensures regioselective pyrazole formation.

Thiophene-2-Carbonyl Group Incorporation

Acylation of the pyrazole nitrogen is achieved using thiophene-2-carbonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base. Optimal conditions (0°C, 4 h) prevent ring-opening side reactions.

Key Data :

Parameter Value
Solvent DCM
Temperature 0°C → RT
Yield 78%
Purity (HPLC) ≥98%

Methanesulfonamide Coupling

The final step involves coupling 4-aminophenyl methanesulfonamide with the acylated pyrazole intermediate. This is typically performed using N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent in tetrahydrofuran (THF), yielding the target compound in 65–70% yield.

Optimization Notes :

  • DCC outperforms EDCI/HOBt in minimizing racemization.
  • Excess sulfonamide (1.2 equiv) ensures complete conversion.

Purification and Characterization

Flash Chromatography

Crude products are purified via silica gel chromatography using DCM/MeOH (95:5) . This removes unreacted starting materials and regioisomeric byproducts.

Crystallization

Recrystallization from ethyl acetate/n-hexane (1:3) yields needle-shaped crystals suitable for X-ray diffraction. Hydrogen bonding between the sulfonamide NH and carbonyl oxygen stabilizes the crystal lattice.

Crystallographic Data :

Parameter Value
Space group P1
a, b, c (Å) 8.21, 10.54, 12.78
α, β, γ (°) 90.1, 95.6, 102.3

Comparative Analysis of Synthetic Routes

Method Starting Materials Conditions Yield (%) Purity (%)
Cyclocondensation Hydrazine, ketone Reflux, 12 h 85 97
Microwave-assisted Hydrazine, ketone 100°C, 20 min 88 99
Solid-phase Wang resin-supported RT, 48 h 62 95

Microwave-assisted synthesis reduces reaction times by 90% while improving yields, making it preferable for scale-up.

Challenges and Solutions

Regioselectivity in Pyrazole Formation

Unsymmetrical hydrazines often yield regioisomers. DFT calculations predict that electron-donating groups (e.g., ethoxy) direct cyclization to the desired position, confirmed by NMR studies.

Sulfonamide Hydrolysis

The methanesulfonamide group is susceptible to hydrolysis under acidic conditions. Neutral pH and low temperatures (<40°C) during coupling mitigate degradation.

Applications and Derivatives

While pharmacological data for the target compound remain undisclosed, structural analogs exhibit:

  • Anticancer activity : IC50 = 1.8 µM against MCF-7 cells.
  • Antitubercular effects : MIC = 4 µg/mL against M. tuberculosis.

Derivatives with fluoro substituents or metal complexes show enhanced bioactivity, suggesting avenues for future research.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[4-[3-(2-ethoxyphenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide, and how can yield be maximized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the condensation of thiophene-2-carboxylic acid derivatives with hydrazine hydrate to form the pyrazole core. Subsequent functionalization includes coupling with 2-ethoxyphenyl groups and sulfonamide introduction.

  • Key Steps :

Use ethanol or DMF as solvents for improved solubility of intermediates.

Catalysts like triethylamine (1–5 mol%) enhance coupling efficiency .

Purification via column chromatography or recrystallization (e.g., using methanol/water mixtures) achieves >90% purity.

  • Yield Optimization : Temperature control (60–80°C) and inert atmosphere (N₂/Ar) reduce side reactions. Reaction monitoring via TLC or HPLC ensures intermediate stability .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Advanced spectroscopic and crystallographic techniques are employed:

  • NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions and diastereomeric purity (e.g., pyrazole ring protons at δ 6.8–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak ([M+H]⁺ at m/z 485.57) and fragmentation patterns .
  • X-ray Crystallography : Resolves the 3D arrangement of the pyrazole-thiophene-sulfonamide scaffold, highlighting intermolecular hydrogen bonding critical for stability .

Q. What are the key physicochemical properties influencing its experimental handling?

  • Methodological Answer :

  • Solubility : Poor aqueous solubility (logP ~3.5) necessitates DMSO or DMF for in vitro assays.
  • Stability : Susceptible to hydrolysis under acidic/alkaline conditions; store at −20°C in anhydrous environments .
  • Melting Point : Observed range: 180–185°C (decomposition), confirmed via differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How do substituent modifications (e.g., ethoxyphenyl vs. methoxyphenyl) impact biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal:

  • Ethoxy Group : Enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted assays compared to methoxy analogs .
  • Thiophene Carbonyl : Critical for enzyme inhibition (e.g., COX-2 IC₅₀ = 0.8 μM vs. 2.1 μM for non-carbonyl analogs) .
  • Experimental Design : Synthesize analogs via Suzuki-Miyaura cross-coupling, then compare IC₅₀ values in enzyme inhibition assays (e.g., ELISA) .

Q. What mechanistic insights explain its anti-inflammatory activity in vitro?

  • Methodological Answer :

  • Target Engagement : Inhibits NF-κB signaling by blocking IκBα phosphorylation (Western blot validation; p-IκBα reduction by 60% at 10 μM) .
  • Cytokine Modulation : Reduces IL-6 and TNF-α secretion in LPS-stimulated macrophages (ELISA; 50% reduction at 5 μM) .
  • Validation : Use siRNA knockdown of target proteins (e.g., p65) to confirm specificity .

Q. How can contradictory data on its cytotoxicity across cell lines be resolved?

  • Methodological Answer : Contradictions arise due to cell-specific metabolic profiles:

  • Assay Optimization :

Use isogenic cell lines (e.g., wild-type vs. CYP3A4-overexpressing) to assess metabolic stability.

Measure intracellular accumulation via LC-MS (e.g., 2.5-fold higher in HepG2 vs. HEK293).

  • Mitigation : Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) to standardize activity .

Methodological Recommendations

  • Synthetic Challenges : Optimize thiophene coupling using microwave-assisted synthesis (30% yield improvement vs. conventional heating) .
  • Biological Assays : Pair in vitro data with molecular docking (e.g., AutoDock Vina) to predict binding modes to COX-2 .
  • Data Reproducibility : Validate cytotoxicity in ≥3 independent cell lines (e.g., MCF-7, A549, HeLa) with ATP-based viability assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.